Proxyfan oxalate

H3 receptor pharmacology species selectivity receptor binding

Select Proxyfan oxalate for translational neuroscience programs requiring cross-species data consistency. Unlike ciproxifan or thioperamide, which show 10-fold species preference and inverse agonist bias, proxyfan oxalate demonstrates near-equipotent binding (rat Ki=2.9 nM, human Ki=2.7 nM) and acts as a neutral antagonist or protean agonist depending on constitutive receptor activity. This unique profile enables accurate interpretation of dose–response relationships across rodent models and human receptor assays, making it the essential reference tool for H3 receptor research in neuropsychiatric, metabolic, and behavioral studies.

Molecular Formula C15H18N2O5
Molecular Weight 306.31 g/mol
Cat. No. B2933410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProxyfan oxalate
Molecular FormulaC15H18N2O5
Molecular Weight306.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCCC2=CN=CN2.C(=O)(C(=O)O)O
InChIInChI=1S/C13H16N2O.C2H2O4/c1-2-5-12(6-3-1)10-16-8-4-7-13-9-14-11-15-13;3-1(4)2(5)6/h1-3,5-6,9,11H,4,7-8,10H2,(H,14,15);(H,3,4)(H,5,6)
InChIKeyQVMZCQMJBQSPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Proxyfan Oxalate: High-Affinity Histamine H3 Receptor Ligand for Species-Consistent Pharmacological Studies


Proxyfan oxalate is a high-affinity histamine H3 receptor ligand (pKi = 8.62) that functions as a protean agonist, exhibiting a spectrum of activity ranging from full agonism to full inverse agonism depending on the experimental system and level of constitutive receptor activity [1]. Unlike many classical H3 antagonists, proxyfan is characterized as a neutral antagonist in numerous native tissue preparations, effectively opposing the actions of both agonists and inverse agonists without producing intrinsic effects [2]. It demonstrates low nanomolar affinity for both rat and human H3 receptors (Ki values of 2.9 nM and 2.7 nM, respectively) and exhibits over 1000-fold selectivity over other histamine receptor subtypes .

Why Substituting Proxyfan Oxalate with Other H3 Receptor Ligands Compromises Cross-Species Data Reproducibility


Generic substitution among histamine H3 receptor ligands is not scientifically valid due to profound differences in intrinsic efficacy (inverse agonism vs. neutral antagonism vs. protean agonism) and species-dependent pharmacology. Classical H3 ligands such as thioperamide and ciproxifan display approximately 10-fold higher potency at rat H3 receptors compared to human H3 receptors, whereas proxyfan oxalate demonstrates near-equipotent binding across both species [1]. Furthermore, while ciproxifan and thioperamide act as potent inverse agonists that suppress constitutive receptor activity, proxyfan functions predominantly as a neutral antagonist or protean agonist that can oppose both agonist and inverse agonist effects depending on the biological context [2]. These pharmacological distinctions directly impact in vivo behavioral outcomes and neurochemical measurements, making compound-specific selection critical for translational research programs.

Proxyfan Oxalate Quantitative Differentiation Evidence: Comparative Binding, Functional, and In Vivo Data


Proxyfan Oxalate vs. Thioperamide and Ciproxifan: Species-Consistent H3 Receptor Binding Affinity Eliminates Rodent-to-Human Translational Variability

Proxyfan oxalate displays near-equivalent binding affinity for rat and human histamine H3 receptors (Ki values of 2.9 nM and 2.7 nM, respectively) . In contrast, thioperamide and ciproxifan exhibit a pronounced species preference, showing approximately 10-fold higher potency at the rat H3 receptor compared to the human H3 receptor [1]. This species-consistent pharmacology of proxyfan oxalate eliminates a significant source of translational variability when moving from rodent preclinical models to human-relevant assays.

H3 receptor pharmacology species selectivity receptor binding

Proxyfan Oxalate Functional Selectivity: Neutral Antagonist Profile Contrasts with Inverse Agonists Ciproxifan and Thioperamide

In functional assays measuring constitutive H3 receptor activity, thioperamide and ciproxifan act as potent inverse agonists, significantly suppressing basal signaling. Proxyfan oxalate, by contrast, functions as a neutral antagonist that opposes both agonists and inverse agonists without affecting basal activity on its own [1]. Specifically, in [³⁵S]GTPγS binding assays using native receptors from rodent brain, proxyfan exhibits neutral antagonist behavior (no suppression of basal binding), whereas thioperamide and ciproxifan produce inverse agonist responses that reduce basal [³⁵S]GTPγS binding [2].

functional selectivity inverse agonism constitutive receptor activity

In Vivo Behavioral Differentiation: Proxyfan Oxalate Produces Partial Response Attenuation in Mouse Dipsogenia Model Unlike Full Blockade by Ciproxifan and Thioperamide

In a mouse dipsogenia (drinking) model, the selective H3 receptor agonist (R)-α-methylhistamine dose-dependently increased water intake. Ciproxifan (0.001–30 μmol/kg), thioperamide (0.01–10 μmol/kg), clobenpropit, and GT-2331 all dose-dependently attenuated drinking, blocking the response completely at the highest doses tested. In marked contrast, proxyfan oxalate (0.001–10 μmol/kg) produced only partial attenuation of (R)-α-methylhistamine-elicited drinking across the entire dose range tested [1]. Furthermore, co-administration of proxyfan with ciproxifan resulted in an attenuation of ciproxifan's full blocking effect [1].

in vivo pharmacology dipsogenia behavioral neuroscience

Proxyfan Oxalate Reverses Thioperamide-Induced Feeding Suppression Without Affecting Baseline Appetite: Neutral Antagonist Validation in Hypothalamic Feeding Circuits

In rodent feeding studies, the H3 receptor inverse agonist thioperamide potently reduced fast-induced food intake and activated neurons in the hypothalamic ventromedial nucleus (VMN). Proxyfan oxalate, when administered alone, did not affect either feeding behavior or VMN electrical activity at baseline. However, proxyfan oxalate fully blocked the anorectic actions of thioperamide and also blocked the orexigenic effects of the H3 agonist imetit [1]. This bidirectional antagonism confirms proxyfan oxalate's identity as a neutral antagonist in this native hypothalamic circuit, capable of nullifying both agonist and inverse agonist signaling without introducing its own bias.

appetite regulation hypothalamus neutral antagonism

Proxyfan Oxalate Technical Specifications: ≥98% HPLC Purity and Favorable Aqueous Solubility for In Vitro and In Vivo Dosing

Commercially available proxyfan oxalate is supplied with ≥98% purity as determined by HPLC analysis [1]. The oxalate salt form confers favorable aqueous solubility, with reported solubility up to 100 mM in both DMSO and water . This solubility profile facilitates preparation of stock solutions for in vitro assays and enables formulation for in vivo administration via intraperitoneal or systemic routes without requiring complex vehicle optimization.

analytical characterization solubility compound quality

Recommended Research Applications for Proxyfan Oxalate Based on Evidence-Supported Differentiation


Cross-Species Translational Pharmacology Studies Requiring Species-Consistent H3 Receptor Binding

For preclinical research programs that span rodent behavioral models and human receptor validation assays, proxyfan oxalate is the preferred H3 receptor ligand due to its near-equivalent binding affinity for rat (Ki = 2.9 nM) and human (Ki = 2.7 nM) H3 receptors [1]. This contrasts with thioperamide and ciproxifan, which exhibit approximately 10-fold species preference [2], introducing a confounding variable when interpreting dose-response relationships across species. Procurement of proxyfan oxalate specifically supports translational neuroscience and drug discovery programs where cross-species data consistency is critical.

Tool Compound for Discriminating Constitutive H3 Receptor Activity from Ligand-Induced Signaling

Proxyfan oxalate functions as a neutral antagonist at native H3 receptors, opposing both agonist and inverse agonist effects without modulating basal constitutive activity [1]. This profile is distinct from thioperamide and ciproxifan, which act as inverse agonists that suppress constitutive signaling [2]. Researchers investigating the role of constitutive H3 receptor activity in neuropsychiatric or metabolic disorders should prioritize proxyfan oxalate as a reference tool compound to establish baseline neutral antagonism and validate the specificity of inverse agonist effects observed with other ligands.

In Vivo Behavioral Studies Investigating H3 Receptor-Mediated Feeding, Drinking, and Arousal

The in vivo characterization of proxyfan oxalate in mouse dipsogenia and rat feeding models provides validated behavioral pharmacology data that supports its use in appetite, thirst, and arousal research [1][2]. Unlike ciproxifan and thioperamide, which produce complete blockade of agonist-induced behaviors, proxyfan oxalate yields only partial attenuation in the dipsogenia model [1] and blocks both orexigenic and anorectic signals in feeding circuits without affecting baseline behavior [2]. These distinct in vivo profiles make proxyfan oxalate a valuable comparator compound for dissecting H3 receptor-mediated behavioral effects.

Neurochemical Release Assays and Electrophysiological Studies in Native Brain Tissue

Proxyfan oxalate has been extensively characterized in native tissue preparations, including [³H]histamine release assays from rodent brain synaptosomes and electrophysiological recordings from hypothalamic neurons [1][2]. Its neutral antagonist behavior under physiological K⁺ stimulation conditions [1] makes it suitable for studies investigating endogenous histaminergic tone and H3 autoreceptor function. Researchers conducting ex vivo neurochemical release experiments or slice electrophysiology should consider proxyfan oxalate for its well-documented activity profile in native neuronal systems.

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